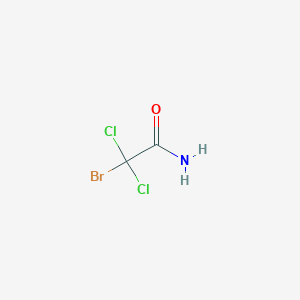
Bromodichloroacetamide
描述
Bromodichloroacetamide is a useful research compound. Its molecular formula is C2H2BrCl2NO and its molecular weight is 206.85 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Bromodichloroacetamide (BDCA) is a halogenated organic compound that has garnered attention due to its biological activity and potential health impacts. This article synthesizes current research findings on BDCA, focusing on its cytotoxicity, genotoxicity, and environmental implications.
BDCA is a by-product of chlorination processes in water treatment, particularly when brominated precursors are present. It is classified as a disinfection by-product (DBP), formed during the reaction of chlorine or chloramine with organic matter in water. The presence of BDCA in drinking water raises concerns due to its potential harmful effects on human health.
Cytotoxicity and Genotoxicity
Cytotoxicity Studies
Research has demonstrated that BDCA exhibits significant cytotoxic effects on mammalian cells. A study utilizing Chinese Hamster Ovary (CHO) cells indicated that BDCA induces cell death in a concentration-dependent manner. The concentration-response curves for BDCA showed a marked decrease in cell viability at elevated concentrations, suggesting its potential as a cytotoxic agent .
Genotoxicity Findings
BDCA has also been implicated in genotoxic effects. The single-cell gel electrophoresis (SCGE) assay revealed that BDCA can cause DNA strand breaks in CHO cells, indicating its ability to induce genetic damage . These findings align with broader concerns regarding the genotoxic potential of many DBPs, which may contribute to long-term health risks such as cancer.
Comparative Biological Activity
A comparative analysis of various haloacetamides, including BDCA, highlights its relative potency. The following table summarizes the cytotoxic and genotoxic effects of several haloacetamides:
| Compound | Cytotoxic Concentration (mg/L) | Genotoxicity (DNA Damage) |
|---|---|---|
| This compound (BDCA) | 50-100 | High |
| Bromochloroacetamide | 30-70 | Moderate |
| Dichloroacetamide | 20-60 | Low |
| Chloroacetamide | 10-40 | Very Low |
Case Studies
Several case studies have investigated the health impacts associated with exposure to BDCA:
- Drinking Water Contamination : A study conducted in urban areas found elevated levels of BDCA in drinking water sources treated with chlorine. Residents reported symptoms consistent with exposure to genotoxic agents, including respiratory issues and skin irritation .
- Occupational Exposure : Workers in water treatment facilities exposed to high concentrations of DBPs, including BDCA, exhibited higher rates of skin disorders and respiratory problems compared to unexposed populations. Monitoring of biological markers indicated increased DNA damage among exposed workers .
- Environmental Impact Assessment : Research assessing the ecological impact of BDCA highlighted its persistence in aquatic environments, where it can affect microbial communities and disrupt ecosystem balance. The formation of additional toxic by-products upon interaction with natural organic matter was also noted .
属性
IUPAC Name |
2-bromo-2,2-dichloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrCl2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGNVSUVJJULOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018301 | |
| Record name | 2-bromo-2,2-dichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98137-00-9 | |
| Record name | 2-Bromo-2,2-dichloroacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98137-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-bromo-2,2-dichloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















